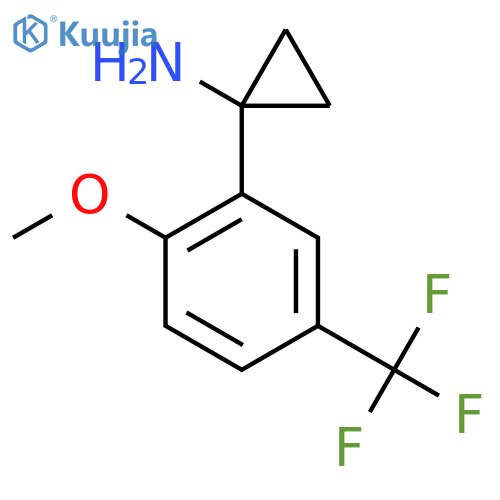Cas no 1260875-99-7 (1-2-methoxy-5-(trifluoromethyl)phenylcyclopropan-1-amine)

1260875-99-7 structure
商品名:1-2-methoxy-5-(trifluoromethyl)phenylcyclopropan-1-amine
1-2-methoxy-5-(trifluoromethyl)phenylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine
- 1260875-99-7
- 1-[2-methoxy-5-(trifluoromethyl)phenyl]cyclopropan-1-amine
- EN300-1936511
- 1-2-methoxy-5-(trifluoromethyl)phenylcyclopropan-1-amine
-
- インチ: 1S/C11H12F3NO/c1-16-9-3-2-7(11(12,13)14)6-8(9)10(15)4-5-10/h2-3,6H,4-5,15H2,1H3
- InChIKey: SJHAWNZCNSWOPS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=C(C=1)C1(CC1)N)OC)(F)F
計算された属性
- せいみつぶんしりょう: 231.08709849g/mol
- どういたいしつりょう: 231.08709849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 35.2Ų
1-2-methoxy-5-(trifluoromethyl)phenylcyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1936511-0.1g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
1260875-99-7 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1936511-0.25g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
1260875-99-7 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1936511-10g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
1260875-99-7 | 10g |
$3929.0 | 2023-09-17 | ||
| Enamine | EN300-1936511-5.0g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
1260875-99-7 | 5g |
$2650.0 | 2023-05-31 | ||
| Enamine | EN300-1936511-10.0g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
1260875-99-7 | 10g |
$3929.0 | 2023-05-31 | ||
| Enamine | EN300-1936511-0.5g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
1260875-99-7 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1936511-1.0g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
1260875-99-7 | 1g |
$914.0 | 2023-05-31 | ||
| Enamine | EN300-1936511-2.5g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
1260875-99-7 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1936511-0.05g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
1260875-99-7 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1936511-5g |
1-[2-methoxy-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
1260875-99-7 | 5g |
$2650.0 | 2023-09-17 |
1-2-methoxy-5-(trifluoromethyl)phenylcyclopropan-1-amine 関連文献
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
1260875-99-7 (1-2-methoxy-5-(trifluoromethyl)phenylcyclopropan-1-amine) 関連製品
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
